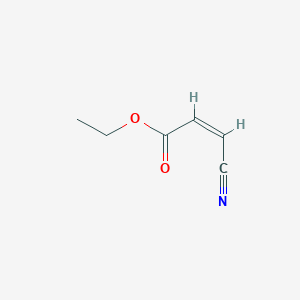

Ethyl cis-(beta-cyano)acrylate

Description

Contextualization within the Field of Cyanoacrylate Chemistry

The field of cyanoacrylate chemistry is broad, primarily known for the rapid polymerization of cyanoacrylate esters, which are the active ingredients in "superglues". pcbiochemres.comacs.org These molecules, such as the widely recognized ethyl 2-cyanoacrylate, are characterized by a carbon-carbon double bond with both a cyano (nitrile) group and an ester group attached to one of the carbons. pcbiochemres.com This structure makes the double bond highly electron-deficient and susceptible to anionic polymerization, a reaction initiated by even weak bases like moisture. pcbiochemres.comwikipedia.org The polymerization is typically exothermic and results in the formation of long, strong polymer chains. pcbiochemres.comresearchgate.net

The synthesis of cyanoacrylates is often achieved through the Knoevenagel condensation of formaldehyde (B43269) with a corresponding ethyl cyanoacetate (B8463686), which produces a polymer that is then thermally cracked to yield the monomer. wikipedia.orggoogle.com While the most common application is in adhesives, the fundamental reactivity of the cyanoacrylate functional group makes it a versatile platform in organic chemistry. pcbiochemres.comnih.gov Ethyl cis-(beta-cyano)acrylate, as a specific isomer within this family, shares the characteristic electron-deficient double bond but is explored for more specialized applications beyond simple polymerization, particularly where its specific geometry and reactivity can be harnessed in controlled chemical transformations.

Significance as a Versatile Chemical Intermediate in Organic Synthesis

This compound serves as a valuable and versatile chemical intermediate, particularly in the construction of complex molecular architectures. Its utility stems directly from its electronic properties. The presence of two powerful electron-withdrawing groups—the cyano (C≡N) and the ethyl ester (-CO₂Et)—on the alkene backbone makes it an excellent electron acceptor. masterorganicchemistry.com

This electronic profile makes this compound a highly effective dienophile in Diels-Alder reactions. scientificlabs.co.uksigmaaldrich.com The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings, a common structural motif in natural products and pharmaceuticals. masterorganicchemistry.comlibretexts.org In this context, the electron-poor double bond of this compound readily reacts with electron-rich dienes (the 4π-electron component) to create new cyclic compounds with high stereospecificity. libretexts.org This reactivity allows chemists to use it as a building block to introduce specific functionalities into a target molecule in a predictable manner.

Overview of Key Academic Research Trajectories

The primary academic research trajectory for this compound is its application in cycloaddition reactions for synthesizing complex heterocyclic compounds. scientificlabs.co.uk A significant and specific example of this is its use as a dienophile in the Diels-Alder reaction to synthesize indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers. biomall.inscientificlabs.co.uksigmaaldrich.comchemdad.com This research highlights the compound's role in creating polycyclic structures that are of interest in materials science and medicinal chemistry.

The key research findings related to this trajectory are summarized below:

Table: Application of this compound in Diels-Alder Reactions

| Reaction Component | Description | Role in Synthesis | Source(s) |

|---|---|---|---|

| Diene | An electron-rich 4π-electron system (e.g., a substituted indole (B1671886) derivative) | The substrate that provides four carbons for the new six-membered ring. | masterorganicchemistry.com, libretexts.org |

| Dienophile | This compound | The electron-poor 2π-electron system that reacts with the diene to form the cyclic product. Its functional groups become substituents on the new ring. | scientificlabs.co.uk, sigmaaldrich.com, biomall.in |

| Product | Indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers | Complex, polycyclic heterocyclic compounds. The specific regio- and stereochemistry are controlled by the reactants' structures. | scientificlabs.co.uk, sigmaaldrich.com, biomall.in |

This line of research focuses on leveraging the inherent reactivity of this compound to access intricate molecular frameworks that would be difficult to synthesize through other methods. Future investigations may continue to explore its utility with different diene partners to expand the library of accessible complex molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (Z)-3-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQZZSZCLSVKLO-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574726 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-97-6 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Ethyl cis-(beta-cyano)acrylate

The primary and most commercially viable route to ethyl cyanoacrylate involves the condensation of ethyl cyanoacetate (B8463686) with formaldehyde (B43269). wikipedia.orgprocurementresource.com This reaction is typically exothermic and initially yields a polymer which is then thermally cracked to produce the monomer. wikipedia.org

The Knoevenagel condensation is the cornerstone of ethyl cyanoacrylate synthesis. numberanalytics.com It is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org

Catalysts: Weakly basic amines are commonly used as catalysts. wikipedia.org Piperidine (B6355638), for instance, is a widely used organo-catalyst for Knoevenagel condensation reactions. acs.orgmdpi.com The mechanism of piperidine catalysis involves the formation of an iminium ion, which is the rate-determining step, followed by deprotonation of the active methylene (B1212753) compound to form an enolate that attacks the iminium ion. acs.orgnih.gov Other catalysts include diisopropylethylammonium acetate (B1210297) (DIPEAc), which has been shown to produce high yields. scielo.org.mx

Reaction Conditions: The reaction is often carried out in a solvent that allows for the removal of water, for example, through azeotropic distillation using a Dean-Stark apparatus. researchgate.net The reaction can also be performed under solvent-free conditions, particularly with microwave assistance. researchgate.netresearchgate.net

| Catalyst | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Piperidine | Methanol solvent | The reaction proceeds via carbinolamine, iminium, and enolate intermediates. The formation of the iminium ion is the rate-determining step. | acs.orgnih.gov |

| Diisopropylethylammonium acetate (DIPEAc) | - | Effective in producing high yields of cyanoacrylates. | scielo.org.mx |

| Ammonium (B1175870) acetate (NH4OAc) | Microwave irradiation, solvent-free | Reactions completed in 20-60 seconds with excellent yields. | researchgate.netresearchgate.net |

While catalytic methods are prevalent, research has also explored non-catalytic approaches. For instance, some Knoevenagel condensations can be achieved under catalyst-free and water-mediated conditions, although this may require harsh temperatures. rsc.org Another approach involves the reaction of ethyl chloroformate with organosilyl nitriles, such as trimethylsilyl (B98337) cyanide, which can proceed without a catalyst, although tertiary amines are often used to facilitate the reaction.

Influence of Substituent Effects on Synthesis Efficiency

The efficiency of cyanoacrylate synthesis is significantly influenced by the electronic nature of the substituents on the reacting molecules.

The presence of strong electron-withdrawing groups, such as the nitrile (CN) and ester (COOR) groups, at the α-carbon of the cyanoacetate is crucial for the reaction. nih.govresearchgate.net These groups increase the acidity of the methylene protons, facilitating the formation of the carbanion (enolate) necessary for the nucleophilic attack on the carbonyl carbon. wikipedia.orgmdpi.com

The reactivity of the β-carbon in the resulting α,β-unsaturated product is also activated towards nucleophiles due to these electron-withdrawing groups. nih.gov This high reactivity is a defining characteristic of cyanoacrylates. mdpi.com The presence of an electron-withdrawing cyano group enhances the reactivity of the acrylamide. nih.gov In a study involving various α,β-unsaturated compounds, those with electron-withdrawing groups at the β-carbon, such as ethyl cis-(β-cyano)acrylate, exhibited higher yields in certain reactions compared to those with electron-donating groups. asianpubs.org

Exploration of Novel Synthetic Pathways and High-Yield Preparations

Researchers are continuously exploring new methods to improve the synthesis of cyanoacrylates, focusing on higher yields, shorter reaction times, and milder conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a significant tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.govnih.gov For Knoevenagel condensations, microwave-assisted synthesis under solvent-free conditions has been shown to produce α-cyanoacrylates in excellent yields (85-99%) within seconds. researchgate.netresearchgate.net This method is considered environmentally friendly. researchgate.netnih.gov

Ultrasonic Irradiation: Similar to microwaves, ultrasonic irradiation can enhance reaction efficiency in Knoevenagel condensations, reducing reaction times to 15-30 minutes under solvent-free conditions.

Ionic Liquids: The use of ionic liquids as catalysts or reaction media is another area of active research. Protic ionic liquids like triethylammonium (B8662869) acetate have been used to achieve high yields (>90%) in the synthesis of cyanoacrylates.

Transesterification: An alternative route to different alkyl cyanoacrylates involves the transesterification of a pre-formed cyanoacrylate, such as methyl or ethyl cyanoacrylate, with a different alcohol. google.comafinitica.com

| Method | Key Advantages | Example Conditions | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, solvent-free options | Ammonium acetate catalyst, 800W, 20-60 seconds | 85-99% | researchgate.netresearchgate.net |

| Ultrasonic Irradiation | Reduced reaction times, solvent-free | - | - | |

| Ionic Liquids | High yields, potential for catalyst recycling | Triethylammonium acetate catalyst, solvent-free, 15 min | >90% |

Sustainable and Green Chemistry Approaches in Cyanoacrylate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of cyanoacrylates to reduce the environmental impact of chemical processes. researchgate.net

Solvent-Free Reactions: As mentioned, microwave-assisted and mechanochemical (ball milling) methods often allow for solvent-free reactions, which is a key principle of green chemistry. researchgate.net

Water as a Solvent: Water is an environmentally benign solvent, and efforts have been made to conduct Knoevenagel condensations in aqueous media. rsc.org For example, a system using 1,4-diazabicyclo[2.2.2]octane (DABCO) with a hydroxyl-functionalized ionic liquid in water has been developed.

Catalyst Recyclability: The use of catalysts that can be easily recovered and reused is another important aspect of green chemistry.

Renewable Feedstocks: While not directly related to the synthesis of this compound itself, the broader field of adhesive chemistry is exploring the use of renewable feedstocks. For example, adhesives based on oligomerized hydrocaffeic acid are being developed as a sustainable alternative to traditional glues. acs.org

The ongoing development of eco-friendly and biodegradable cyanoacrylate formulations highlights the industry's commitment to responsible chemistry. pcbiochemres.com

Reactivity and Mechanistic Studies

Fundamental Reaction Pathways of Ethyl cis-(beta-cyano)acrylate

This compound is a versatile organic compound that participates in a variety of chemical reactions. Its reactivity is primarily dictated by the presence of two electron-withdrawing groups, the cyano (-CN) and the ethyl ester (-COOEt), attached to the double bond. These groups render the alkene electron-deficient and susceptible to attack by nucleophiles.

One of the fundamental reaction pathways for this compound is nucleophilic addition . Due to the electron-withdrawing nature of the cyano and ester groups, the β-carbon of the acrylate (B77674) moiety is highly electrophilic and readily attacked by nucleophiles. This can lead to the formation of a variety of adducts, depending on the nature of the nucleophile.

Another significant reaction pathway is its participation in cycloaddition reactions , most notably the Diels-Alder reaction, where it functions as a dienophile. sigmaaldrich.comsigmaaldrich.com The electron-deficient nature of the double bond enhances its reactivity towards electron-rich dienes.

Furthermore, the cyano and ester functionalities can undergo various transformations. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The ester group can be saponified to a carboxylate or transesterified with other alcohols.

Under certain conditions, this compound can also undergo polymerization . The polymerization process is typically initiated by nucleophiles, such as water or amines, which attack the electrophilic β-carbon, leading to a chain-growth polymerization. pcbiochemres.com

Diels-Alder Cycloaddition Reactions and its Role as a Dienophile

This compound is an effective dienophile in Diels-Alder reactions due to its electron-deficient double bond. sigmaaldrich.comsigmaaldrich.comwikipedia.org The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (in this case, this compound) to form a cyclohexene (B86901) derivative. wikipedia.org

The general scheme for the Diels-Alder reaction involving this compound is as follows:

Diene + this compound → Cyclohexene adduct

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile. The "cis" geometry of the substituents on the dienophile is retained in the product.

For example, the reaction of this compound with cyclopentadiene (B3395910) has been studied. unirioja.es The reaction can be catalyzed by Lewis acids, such as titanium tetrachloride (TiCl₄), to enhance the rate and selectivity of the reaction. unirioja.es The use of chiral auxiliaries attached to the acrylate can lead to asymmetric induction, allowing for the synthesis of enantiomerically enriched products. unirioja.esunirioja.es

The endo/exo selectivity of these reactions can be influenced by various factors, including the solvent and the presence of catalysts. academie-sciences.frresearchgate.net Computational studies have been employed to understand the origins of stereoselectivity in these reactions, attributing it to a combination of steric and electronic effects. researchgate.net

Below is a table summarizing the Diels-Alder reaction of this compound with a diene:

| Diene | Dienophile | Product |

| Butadiene | This compound | Ethyl 3-cyano-4-cyclohexene-1-carboxylate |

| Cyclopentadiene | This compound | Ethyl 2-cyano-bicyclo[2.2.1]hept-5-ene-2-carboxylate |

Nucleophilic Addition Reactions and Their Mechanisms

The electron-deficient nature of the β-carbon in this compound makes it highly susceptible to nucleophilic attack. uobasrah.edu.iq This is a key feature of its reactivity, leading to a variety of addition products. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate. libretexts.org

General Mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the double bond. The π-electrons of the double bond move to the α-carbon, and subsequently to the oxygen of the carbonyl group and the nitrogen of the cyano group, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated by a proton source (H⁺), typically from the solvent or a mild acid, to yield the final addition product.

A variety of nucleophiles can participate in this reaction, including amines, thiols, and carbanions. For example, the reaction with primary amines leads to the formation of ethyl 2-[(alkylamino)(cyano)methyl]acrylates. researchgate.net

The reaction of ethyl α-cyanocinnamate (a related compound) with o-phenylenediamine (B120857) has been reported to yield 2-cyano-3-phenylpropionic acid ethyl ester through a transfer hydrogenation process, highlighting the complexity of reactions involving this class of compounds. researchgate.net

The reactivity towards nucleophiles is a fundamental aspect of the chemistry of cyanoacrylates in general, forming the basis for their use as adhesives, where polymerization is initiated by weak nucleophiles like water. pcbiochemres.com

The following table provides examples of nucleophilic addition reactions to this compound:

| Nucleophile | Product |

| Primary Amine (R-NH₂) | Ethyl 2-[(alkylamino)(cyano)methyl]acrylate |

| Thiol (R-SH) | Ethyl 2-cyano-3-(alkylthio)propanoate |

| Malononitrile | Diethyl 2,4-dicyano-3-methylenepentanedioate |

Investigating Stereoselectivity in Chemical Transformations

The stereochemical outcome of reactions involving this compound is a critical area of investigation, particularly in the synthesis of chiral molecules. The planar nature of the double bond allows for attack from two different faces, potentially leading to the formation of stereoisomers. libretexts.org

In Diels-Alder reactions , the stereoselectivity is often high. The cis configuration of the substituents in this compound is typically retained in the cyclohexene product. Furthermore, the use of chiral auxiliaries on the ester group can induce facial selectivity, leading to the preferential formation of one enantiomer. unirioja.esunirioja.es For instance, the use of chiral alcohols like (S)-ethyl lactate (B86563) or (R)-pantolactone as auxiliaries in the reaction with cyclopentadiene has been shown to produce enantiomerically pure cycloadducts. unirioja.es The level of diastereoselectivity can be influenced by the choice of Lewis acid catalyst and reaction temperature. unirioja.es

In nucleophilic addition reactions , the creation of a new stereocenter at the β-carbon can lead to racemic mixtures if the starting material and reagents are achiral. libretexts.org However, the use of chiral nucleophiles or catalysts can lead to stereoselective additions. For example, proline-catalyzed cascade reactions involving derivatives of ethyl cyanoacrylate have been shown to proceed with high diastereoselectivity. psu.edu

Computational studies have provided valuable insights into the origins of stereoselectivity. For the Diels-Alder reaction of a related chiral acrylate with cyclopentadiene, calculations have shown that the observed selectivity arises from a combination of electrostatic interactions and orbital interactions in the transition state. researchgate.net

The table below highlights the stereochemical aspects of reactions with this compound:

| Reaction Type | Stereochemical Consideration | Controlling Factors |

| Diels-Alder | Diastereofacial selectivity | Chiral auxiliaries, Lewis acids, temperature |

| Diels-Alder | Endo/exo selectivity | Solvent, catalysts |

| Nucleophilic Addition | Formation of new stereocenter | Chiral nucleophiles, chiral catalysts |

Mechanistic Insights into Rearrangements and Other Complex Reactions

Beyond simple addition and cycloaddition reactions, this compound and related compounds can participate in more complex transformations, including rearrangements.

One notable example is the phospha-Brook rearrangement . While not directly involving this compound itself, this rearrangement is relevant to α-hydroxyphosphonates which can be synthesized from related cyanoacrylate derivatives. This rearrangement involves the base-mediated conversion of an α-hydroxyphosphonate to a phosphate. researchgate.net

Reactions of α-cyano-β-methoxy-β-alkylacrylic esters with hydrazine (B178648) can lead to different cyclized products depending on the reaction conditions. colab.ws In a neutral or acidic medium, 5-aminopyrazole derivatives are formed, while in the presence of a base, 5-pyrazolone derivatives are the major products. colab.ws This demonstrates how reaction conditions can influence the mechanistic pathway and final product.

Furthermore, studies on the reaction of ethyl α-cyanocinnamate with o-phenylenediamine have revealed an unexpected transfer hydrogenation reaction, leading to the reduction of the double bond. researchgate.net This suggests the in situ formation of a hydrogen donor species.

The Curtius rearrangement is another important reaction that can be applied to derivatives of this compound. nih.gov This reaction allows for the conversion of a carboxylic acid (which can be obtained from the hydrolysis of the ester and cyano groups) into an isocyanate via an acyl azide (B81097) intermediate. nih.gov

Polymerization Science of Ethyl Cis Beta Cyano Acrylate

Anionic Polymerization Mechanisms and Kinetics

The polymerization of ethyl cis-(beta-cyano)acrylate is most notably characterized by its extreme susceptibility to anionic polymerization. researchgate.netresearchgate.net This high reactivity is a direct consequence of the molecular structure, where two potent electron-withdrawing groups—the nitrile (-CN) and the ester (-COOR)—are attached to the same carbon atom of the vinyl group. researchgate.netmdpi.com This configuration polarizes the double bond, making the β-carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack. mdpi.compcbiochemres.com The polymerization can be initiated with remarkable speed by even weak nucleophiles and bases, such as water (moisture), alcohols, amines, and phosphines. researchgate.netpcbiochemres.com

Initiation and Propagation Dynamics in Polymer Formation

The anionic polymerization of this compound proceeds through a chain-growth mechanism involving distinct initiation and propagation steps. pcbiochemres.com

Initiation: The process begins when a nucleophile (Nu⁻) attacks the electron-deficient β-carbon of the monomer's double bond. pcbiochemres.com This addition breaks the π-bond and forms a new single bond, resulting in a carbanion at the α-carbon. mdpi.compcbiochemres.com This carbanion is the propagating species and is significantly stabilized by resonance, as the negative charge is delocalized over the adjacent nitrile and ester groups. mdpi.compcbiochemres.com When initiated by neutral bases like tertiary amines or phosphines, the process forms a zwitterion, which is discussed in section 4.3. mdpi.com

Propagation: The newly formed carbanion rapidly attacks the β-carbon of another monomer molecule. mdpi.compcbiochemres.com This step regenerates the carbanion at the new chain end, allowing the polymer to grow in a sequential, head-to-tail fashion. mdpi.com This process repeats, adding monomer units to the growing chain until high molecular weight polymers are formed. mdpi.com The propagation rate is exceptionally high; for the related n-butyl 2-cyanoacrylate, the propagation rate coefficient (k_p) in tetrahydrofuran (B95107) (THF) was found to be close to 10⁶ L·mol⁻¹·s⁻¹, a value significantly greater than that for the anionic polymerization of methyl methacrylate (B99206) under similar conditions. nih.gov

Termination: The polymerization can be terminated by any species that can neutralize the propagating carbanion. pcbiochemres.com Protic substances, including water and acidic protons, are effective terminators, quenching the reaction by protonating the anionic chain end. pcbiochemres.comresearchgate.net In the absence of such terminating agents, the polymerization can exhibit "living" characteristics, where the anionic chain ends remain active. researchgate.net

Factors Influencing Polymerization Rate and Extent

Several environmental and chemical factors critically influence the kinetics and outcome of the anionic polymerization of this compound.

Initiators and Inhibitors: The type and concentration of the initiator play a crucial role. Weak bases like ambient moisture are sufficient to trigger rapid polymerization. researchgate.netpcbiochemres.com Conversely, the reaction can be controlled or halted by the presence of acids. Weak acids act to slow the polymerization rate, while strong acids can prevent it entirely. pcbiochemres.com This principle is used to stabilize the monomer for storage and transport. afinitica.com

Temperature: While the molecular weight of the resulting polymer is not significantly affected by temperature, the rate of polymerization is. nih.gov The reaction is highly exothermic, and the heat generated can accelerate the curing process. pcbiochemres.comnih.gov For related alkoxyethyl cyanoacrylates, monomers with shorter side-chains exhibited a faster polymerization rate and a higher maximum polymerization temperature. nih.gov

Humidity: Moisture is a primary initiator for anionic polymerization in many applications. pcbiochemres.comtennessee.edu High humidity can lead to a faster and more vigorous curing process, whereas very low humidity may result in incomplete or slower bond formation. pcbiochemres.com

pH and Solvents: The pH of the environment can impact the polymerization, with basic conditions promoting and acidic conditions inhibiting the reaction. nih.gov The choice of solvent can also influence the reaction, as seen in studies using tetrahydrofuran (THF) which supports extremely high polymerization rates. nih.gov

Controlled Radical Polymerization Strategies

While anionic polymerization is dominant, the radical polymerization of this compound is also possible and offers a pathway to more controlled polymer synthesis and copolymerization. researchgate.netnih.gov This route is synthetically more challenging because the anionic pathway must be suppressed, which is typically achieved by conducting the polymerization under acidic conditions using inhibitors like acetic acid or p-toluenesulfonic acid. researchgate.netmdpi.comnih.gov

Modern controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to cyanoacrylates. researchgate.netnih.gov RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. acs.orgacs.org The process involves a chain transfer agent (CTA) that mediates the polymerization, allowing for the formation of living polymer chains that can be extended or functionalized. acs.org

Kinetic studies of the bulk radical polymerization of ethyl 2-cyanoacrylate at 30°C in the presence of anionic inhibitors have provided key rate coefficients.

| Anionic Inhibitor | Propagation Rate Coefficient (k_p) (L·mol⁻¹·s⁻¹) | Termination Rate Coefficient (k_t) (L·mol⁻¹·s⁻¹) |

|---|---|---|

| 7.0 wt% Acetic Acid | 1622 | 4.11 × 10⁸ |

| 0.5 wt% 1,3-Propanesultone | 1610 | 4.04 × 10⁸ |

These data show that with adequate suppression of the anionic mechanism, the radical polymerization proceeds with consistent kinetics. nih.gov

Investigations into Zwitterionic Polymerization Pathways

Zwitterionic polymerization is a specific type of anionic polymerization initiated by neutral nucleophiles, such as tertiary amines (e.g., N,N′-dimethyl-p-toluidine) and tertiary phosphines. researchgate.netmdpi.comresearchgate.net The initiation step involves the addition of the neutral base to the monomer, which forms a zwitterion—a molecule containing both a positive (from the initiator) and a negative (the carbanion) charge. mdpi.comafinitica.com The carbanionic end then propagates anionically as described previously. researchgate.netresearchgate.net

Scheme: Zwitterionic Initiation by a Tertiary Amine (R₃N) R₃N + CH₂=C(CN)COOEt → R₃N⁺-CH₂-C⁻(CN)COOEt

This pathway has been a subject of significant investigation. A key study demonstrated substantial differences in reactivity between various amines and phosphines. researchgate.net Tertiary amines were found to initiate rapid polymerization, yielding high molecular weight polymers. researchgate.net In a landmark finding, researchers successfully isolated and spectroscopically characterized the stable zwitterion formed from the reaction of dimethylphenylphosphine (B1211355) with ethyl cyanoacrylate, providing the first direct evidence of the proposed initiating species. researchgate.net In contrast, primary and secondary amines react much more slowly to produce low molecular weight oligomers due to an intramolecular proton transfer that forms stable aminocyanopropionate esters instead of initiating efficient polymerization. researchgate.net

Photoinitiation has also been shown to produce zwitterionic species. afinitica.com For example, the photodecomposition of certain phosphonium (B103445) salts can liberate triphenylphosphine, which then acts as a neutral base to initiate zwitterionic polymerization. afinitica.com

Characterization of Polymer Microstructure and Topology

The polymerization of this compound creates a polymer chain, poly(ethyl cyanoacrylate), where each monomer unit contains a chiral center at the α-carbon. This gives rise to the possibility of different stereochemical arrangements, or tacticity, along the polymer backbone. afinitica.com The study of this microstructure is crucial as it influences the physical and mechanical properties of the final polymer.

High-field proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to investigate the microstructure of poly(ethyl cyanoacrylate). afinitica.com Research has shown that the polymer's tacticity is sensitive to the conditions of its synthesis. afinitica.com Specifically, the choice of initiator and solvent can influence the stereochemical arrangement of the polymer chain. afinitica.com

In one study, poly(ethyl cyanoacrylate) was synthesized using different chiral organic bases (cinchonidine and sparteine) in different solvents (tetrahydrofuran and acetone). afinitica.com The resulting ¹H and ¹³C NMR spectra of the polymers showed distinct differences in the relative intensities of peaks corresponding to the main chain methylene (B1212753) groups and the side chain methylene carbons. afinitica.com This indicates a measurable difference in the polymer microstructure, specifically the distribution of meso and racemo diads, influenced by the polymerization conditions. afinitica.com

| Sample ID | Initiator (Base) | Solvent |

|---|---|---|

| A2 | Sparteine | Acetone |

| A5 | Cinchonidine | Tetrahydrofuran |

The different NMR spectra obtained from polymers A2 and A5 confirmed that the synthesis conditions directly impact the final polymer microstructure. afinitica.com

Copolymerization with Diverse Monomers for Tunable Properties

Copolymerization of this compound (ECA) with other monomers is a powerful strategy for creating materials with tailored properties that are not achievable with the homopolymer alone. mdpi.comnih.gov However, the high anionic reactivity of ECA presents a challenge, often requiring careful control to favor other polymerization mechanisms. nih.gov

Recent advances have demonstrated the controlled radical copolymerization of ECA with methyl methacrylate (MMA). nih.gov This was achieved by using a dual-lithium salt system (LiDFOB and LiTFSI) that effectively suppressed the undesirable anionic polymerization while facilitating a radical pathway. The resulting ECA-MMA copolymer formed a mechanically robust, high-ion-conduction gel polymer electrolyte, demonstrating the potential for creating advanced materials for applications like lithium-metal batteries. nih.gov

Radical copolymerization of ECA with electron-rich monomers, such as vinyl ethers, has also been reported to produce alternating head-to-tail copolymers. mdpi.comnih.gov This alternating structure arises from the disparate electronic nature of the two monomers. Additionally, ECA has been copolymerized with other monomers, including:

Alkyl and fluoroalkyl methylene malonates via both anionic and radical pathways. mdpi.com

Diethyl methylenemalonate and 2′-octyl 2-cyanoacrylate initiated by pyridine (B92270) in THF. researchgate.net

These studies highlight that through controlled copolymerization, the properties of the resulting polymer can be systematically tuned for specific applications by combining the unique characteristics of ECA with those of a diverse range of comonomers. mdpi.comnih.govresearchgate.net

Derivative Synthesis and Functionalization Strategies

Synthesis of Ethyl cis-(beta-cyano)acrylate Analogs and Homologs

The synthesis of analogs and homologs of this compound primarily revolves around the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. nih.govpcbiochemres.comresearchgate.net This reaction typically involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with an aldehyde or ketone. wikipedia.org By systematically varying the aldehyde and the cyanoacetate ester, a wide array of analogs and homologs can be accessed.

Microwave-assisted Knoevenagel condensation has emerged as an efficient and rapid method for synthesizing derivatives. nih.gov For instance, ethyl 2-cyano-3-phenylacrylate derivatives have been synthesized by reacting various aromatic aldehydes with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) under microwave irradiation. nih.gov This technique offers high yields in short reaction times. nih.gov

The synthesis of different ester analogs, such as methyl, n-butyl, or octyl cyanoacrylates, is achieved by using the corresponding cyanoacetate ester in the condensation reaction. wikipedia.orgnih.gov These variations in the ester group significantly influence the physical and chemical properties of the resulting monomer and its subsequent polymer. nih.gov

Below is a table detailing the synthesis of various ethyl 2-cyano-3-phenylacrylate analogs using microwave-assisted Knoevenagel condensation.

Table 1: Synthesis of Ethyl 2-cyano-3-phenylacrylate Analogs

| Aromatic Aldehyde | Synthesized Analog | Yield (%) | Reaction Time (s) | Reference |

|---|---|---|---|---|

| 4-Hexyloxybenzaldehyde | Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate | 62 | 50 | nih.gov |

| 4-(Decyloxy)benzaldehyde | Ethyl 2-cyano-3-(4-(decyloxy)phenyl)acrylate | 70 | 50 | nih.gov |

| 4-(Dodecyloxy)benzaldehyde | Ethyl 2-cyano-3-(4-(dodecyloxy)phenyl)acrylate | 75 | 50 | nih.gov |

Functionalization Techniques for Tailored Reactivity and Selectivity

Functionalization of the cyanoacrylate structure is key to tailoring its reactivity and selectivity for specific applications. The inherent reactivity of the monomer is dominated by its susceptibility to anionic polymerization, which can be initiated by even weak bases like water. pcbiochemres.comnih.gov

One primary functionalization strategy involves modifying the ester (R) group of the cyanoacrylate. pcbiochemres.compcbiochemres.com The length and nature of this alkyl chain can alter the properties of the resulting polymer. For example, longer-chain derivatives like 2-octyl cyanoacrylate exhibit slower degradation rates compared to ethyl cyanoacrylate. wikipedia.org

Copolymerization represents another powerful functionalization technique. By polymerizing cyanoacrylate monomers with other monomers, copolymers with finely tuned properties can be created. scispace.com For instance, copolymerizing hexadecyl cyanoacetate and PEG monomethyl ether cyanoacetate via Knoevenagel condensation allows for the synthesis of amphiphilic comb-like copolymers, where the hydrophilicity can be adjusted by the feed ratio of the initial cyanoacetates. scispace.com

More advanced functionalization involves introducing new reactive handles into the molecule. A regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines has been described, leading to the formation of ethyl 2-[(alkylamino)(cyano)methyl] acrylates. researchgate.net This introduces a secondary amine functionality, opening pathways for further chemical modifications. researchgate.net

Table 2: Functionalization Strategies and Their Effects

| Functionalization Technique | Description | Effect on Reactivity/Selectivity/Property | Reference |

|---|---|---|---|

| Modification of Ester Group | Varying the alkyl chain length (e.g., from ethyl to octyl). | Alters polymerization rate, degradation behavior, and viscosity. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Copolymerization | Polymerizing with other monomers, such as methoxypoly(ethylene glycol) cyanoacrylate (MePEGCA). | Creates amphiphilic properties and allows for control over hydrophilicity/hydrophobicity. scispace.com | scispace.com |

| Regioselective Amination | Coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines. | Introduces a new secondary amine functional group for further derivatization. researchgate.net | researchgate.net |

| Formulation with Additives | Mixing the monomer with ingredients like fumed silica (B1680970) or rubber. | Increases viscosity and improves impact resistance of the final adhesive bond. wikipedia.org | wikipedia.org |

Design of Novel Cyanoacrylate-Based Building Blocks

Beyond direct application, cyanoacrylates are designed as novel building blocks for the synthesis of more complex molecular architectures. sigmaaldrich.com These building blocks are strategically designed to impart specific properties or functionalities into the target molecules. csmres.co.uk

One area of active research is the design of novel cyanoacrylate monomers for biomedical applications, such as nanoparticle drug delivery systems. researchgate.net The limited selection of commercially available monomers has driven the design and screening of new candidates, like poly(2-ethylhexyl cyanoacrylate) (PEHCA), which show potential for encapsulating a wider range of active pharmaceutical ingredients. researchgate.net

Another innovative approach is the development of solid cyanoacrylate monomers. pstc.org These are designed for inclusion in pressure-sensitive adhesive (PSA) hybrid technologies, aiming to combine the ease-of-use of a tape with the high bond strength of a structural cyanoacrylate adhesive. pstc.org

Furthermore, the synthesis of difunctional cyanoacrylates, or bis(alkyl cyanoacrylate)s, creates building blocks that can act as cross-linking agents. scispace.com When copolymerized with monofunctional cyanoacrylates, these result in crosslinked polymers with superior mechanical properties, suitable for demanding applications like dental sealants. scispace.com

Table 3: Examples of Novel Cyanoacrylate-Based Building Blocks

| Novel Building Block | Design Rationale | Intended Application | Reference |

|---|---|---|---|

| Poly(2-ethylhexyl cyanoacrylate) (PEHCA) | Designed through a toxicity-led screening approach for improved biocompatibility and API compatibility. | Nanoparticle drug delivery systems. researchgate.net | researchgate.net |

| Solid Cyanoacrylate Monomers | To overcome phase separation and reactivity issues of liquid monomers in a polymer matrix. | Pressure-sensitive adhesive (PSA) hybrid tapes for semi-structural applications. pstc.org | pstc.org |

| Bis(alkyl cyanoacrylate)s | Creation of a difunctional monomer capable of forming cross-linked networks. | Cross-linking agent in adhesive compositions to improve mechanical properties. scispace.com | scispace.com |

| Polysaccharide-decorated nanoparticles | One-step synthesis via radical emulsion polymerization to create nanoparticles with defined surface properties. | Biomimetic drug carriers with tailored biological interactions. nih.gov | nih.gov |

Application of Derivatives in Complex Organic Molecule Synthesis

Derivatives of this compound are valuable intermediates in the synthesis of complex organic molecules, particularly heterocyclic and biologically active compounds.

A significant application is their use as dienophiles in Diels-Alder reactions. Ethyl cis-β-cyanoacrylate, for example, reacts with specific dienes to construct intricate polycyclic systems. It has been successfully employed in the synthesis of indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers, which are complex heterocyclic structures. sigmaaldrich.comscientificlabs.co.uk

The Knoevenagel condensation products of ethyl cyanoacetate and various aldehydes are themselves important building blocks. For example, (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, synthesized from pyrrole-2-aldehyde, is an intermediate used in the synthesis of more complex pyrrole-containing compounds. researchgate.net Similarly, derivatives of benzylidenemalononitrile (B1330407) and ethyl 2-cyano-3-phenylacrylate are precursors for molecules evaluated for potential biological activities. nih.gov

The functionalized derivatives also enable unique synthetic pathways. Michael acceptors derived from Baylis-Hillman adducts can react with primary amines to produce highly functionalized 1,2,3-trisubstituted cyclopentanes in good yields. researchgate.net

Table 4: Application of Cyanoacrylate Derivatives in Complex Synthesis

| Cyanoacrylate Derivative | Reaction Type | Complex Molecule/Scaffold Synthesized | Reference |

|---|---|---|---|

| Ethyl cis-β-cyanoacrylate | Diels-Alder Reaction | Indeno[2,1-a]pyrrolo[3,4-c]carbazole lactams | sigmaaldrich.comscientificlabs.co.uk |

| (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate | Knoevenagel Condensation Product | Intermediate for complex pyrrole (B145914) derivatives | researchgate.net |

| Ethyl 2-cyano-3-phenylacrylate derivatives | Knoevenagel Condensation Product | Precursors to potential bioactive molecules | nih.gov |

| Cyclic cyano derivatives (from Baylis-Hillman acetates) | Michael Addition | 1,2,3-Trisubstituted cyclopentanes | researchgate.net |

Advanced Materials Applications Derived from Ethyl Cis Beta Cyano Acrylate

Development of Tailored Adhesive Formulations (focus on chemical interactions)

The strong bonding capabilities of cyanoacrylate-based adhesives are well-established. cymitquimica.com However, modifying the base monomer, Ethyl cis-(beta-cyano)acrylate, through targeted chemical interactions allows for the creation of adhesive formulations with precisely controlled properties for specialized applications.

Standard ethyl cyanoacrylate adhesives are known for their rapid curing, which can be a disadvantage in applications requiring repositioning or use in self-healing systems where a long shelf-life is necessary. frontiersin.org To address this, researchers have developed modified formulations by incorporating chemical additives that regulate the polymerization process.

A notable approach involves mixing ethyl cyanoacrylate (ECA) with acrylic acid (AA) and a stabilizer like nitro-anthraquinone (nAq). frontiersin.orgresearchgate.net The acrylic acid acts as a co-monomer and solvent, while the acidic nature of the formulation helps to stabilize the highly reactive cyanoacrylate monomer, thus extending its shelf-life and delaying the onset of curing. frontiersin.orgresearchgate.net In one study, modified cyanoacrylate (n-CA) formulations remained dormant in liquid form for up to five days when encapsulated. frontiersin.orgresearchgate.net The ratio of cyanoacrylate to acrylic acid is a critical parameter that dictates the curing time and the final mechanical properties of the adhesive. researchgate.net For instance, a formulation with a 4:1:0.02 ratio of CA:AA:nAq demonstrated a significant increase in bond strength between 14 and 21 days, reaching a maximum of 2.6 MPa. frontiersin.orgresearchgate.net This tunability allows for the design of adhesives that meet specific operational windows, moving beyond the "instant" bonding characteristic of conventional cyanoacrylates.

Table 1: Research Findings on Modified Ethyl Cyanoacrylate Formulations

| Formulation (CA:AA:nAq Ratio) | Key Finding | Bond Strength (MPa) | Curing Period (days) | Source |

|---|---|---|---|---|

| 4:1:0.02 | Significant increase in bond strength over time. | 2.6 | 21 | frontiersin.orgresearchgate.net |

| 2:1:0 | Exhibited good bond strength after an extended cure time. | 1.0 | 21 | frontiersin.orgresearchgate.net |

The performance of an adhesive is critically dependent on its chemical interaction with the substrate at the interface. For inorganic materials like cement mortar, achieving strong and durable adhesion requires favorable wetting and chemical bonding. The addition of acrylic acid to ethyl cyanoacrylate formulations has been shown to significantly improve interfacial adhesion with cementitious substrates. frontiersin.orgresearchgate.net

Engineering Self-Healing Systems and Incorporating Cyanoacrylate

The rapid, moisture-triggered polymerization of cyanoacrylates makes them ideal candidates for use as healing agents in autonomic repair systems. frontiersin.orglidsen.com When a crack forms in a material, it can rupture embedded containers, releasing the cyanoacrylate to polymerize and heal the damage. polymtl.ca

To create a stable self-healing system, the reactive healing agent, this compound, must be isolated from the bulk matrix until damage occurs. nih.gov Encapsulation is the primary method used to achieve this. researchgate.net One effective technique is the electrospray method, where poly(methyl methacrylate) (PMMA) is used as an encapsulant shell for ethyl 2-cyanoacrylate (EC). nih.govresearchgate.net This process allows for the production of sub-micron sized capsules. nih.govresearchgate.net The morphology and size of these microcapsules are critical factors and can be precisely controlled by adjusting the electrospray process parameters. researchgate.netnih.gov Studies have shown that the solution flow rate is the most influential parameter on capsule size. nih.govresearchgate.net

Other encapsulation methods and materials have also been explored, including the use of urea-formaldehyde (UF) and polyurethane (PU) as shell materials. lidsen.com An alternative to discrete microcapsules is the use of hollow glass fibers or 3D-printed mini-vascular networks (MVNs) that are filled with the cyanoacrylate healing agent and embedded within the matrix. researchgate.netpolymtl.ca

Table 2: Effect of Electrospray Parameters on PMMA Microcapsule Size

| Parameter | Change | Effect on Capsule Size | Magnitude of Change | Source |

|---|---|---|---|---|

| Flow Rate | Increase | Increase | Up to 40% | nih.govresearchgate.net |

| Applied Voltage | Increase | Decrease | 3.4–26% | nih.govresearchgate.net |

The autonomic healing process relies on a chemical trigger that initiates the polymerization of the released healing agent precisely at the site of damage. illinois.edu For this compound, the primary trigger is anionic polymerization initiated by weak bases. frontiersin.orgnih.gov

In many applications, especially within concrete or other cementitious materials, the trigger is readily available. frontiersin.org Trace amounts of moisture (water) or hydroxide (B78521) ions present on the surfaces of the newly formed crack are sufficient to catalyze the rapid polymerization of the cyanoacrylate. frontiersin.orglidsen.com This mechanism is highly efficient as the trigger is an intrinsic part of the environment where the crack occurs. frontiersin.org Other potential triggers can be engineered into the system. These include:

Heat: A thermal stimulus can be used to initiate the healing process. lidsen.com

Catalyst Contact: A two-part system can be designed where the healing agent is encapsulated separately from a catalyst. When a crack ruptures both types of capsules, the components mix and the reaction is triggered. nih.gov This allows for the use of healing chemistries that are not sensitive to ambient moisture.

The healing process involves the release of the low-viscosity cyanoacrylate from its container, its transport into the crack via capillary action, and its subsequent polymerization upon contact with the trigger, which bonds the crack faces together. nih.gov

Synthesis of Novel Polymeric Architectures for Material Science

Beyond its use in adhesives and self-healing systems based on its anionic polymerization, this compound can also serve as a building block in more complex polymer syntheses. Its specific stereochemistry and electronic properties make it a valuable reactant in organic synthesis for creating materials with unique architectures.

Specifically, Ethyl cis-β-cyanoacrylate can function as a dienophile in Diels-Alder reactions. scientificlabs.co.uksigmaaldrich.com This cycloaddition reaction allows for the construction of complex cyclic and polycyclic structures. It has been utilized in the synthesis of indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers. scientificlabs.co.uksigmaaldrich.com In this context, the electron-withdrawing cyano and ester groups activate the double bond of the acrylate (B77674), making it highly reactive towards dienes. This capability enables chemists to build intricate, rigid molecular frameworks that can be precursors to novel polymers and functional materials with applications in fields such as electronics and photonics, where defined molecular architecture is paramount.

Applications in Coatings and Thin Film Technologies

The unique chemical properties of this compound make it a monomer of significant interest in the development of advanced coatings and thin films. Its ability to undergo rapid polymerization, initiated by moisture, allows for the formation of durable and functional polymer surfaces. Research in this area has explored the creation of poly(ethyl cyanoacrylate) (PECA) films with a range of desirable characteristics, from enhanced mechanical strength to specific optical and barrier properties.

One of the key methods for creating thin films from this compound is through in situ polymerization. This process involves depositing the monomer onto a substrate where it then polymerizes to form a solid coating. The resulting poly(ethyl cyanoacrylate) films are typically rigid and transparent. The mechanical properties of these films are a critical area of study, as they dictate their suitability for various applications.

Research into the mechanical characteristics of free-standing poly(alkyl cyanoacrylate) (PACA) films, including those made from ethyl cyanoacrylate, has yielded important data. Microindentation techniques have been employed to determine the Young's modulus and strain at break for these materials. For poly(ethyl cyanoacrylate) films, a strain at break of 0.36% has been recorded, indicating a relatively brittle nature. The Young's modulus, a measure of stiffness, is also a key parameter evaluated in these studies.

Beyond mechanical properties, research has also focused on functionalizing PECA films to impart specific characteristics. For instance, transparent PECA films have been developed with notable UV-blocking capabilities. These films can exhibit near-complete blockage of UVC (100–280 nm) and UVB (280–315 nm) radiation, and significant reduction in UVA (315–400 nm) transmittance. This makes them promising candidates for applications requiring UV protection.

Furthermore, the barrier properties of PECA films against water vapor and oxygen have been investigated. Studies have shown that these films can outperform low-density polyethylene (B3416737) (LDPE) in this regard, suggesting their potential use in packaging and protective coatings where moisture and gas permeation are a concern.

The table below summarizes key research findings on the properties of coatings and thin films derived from the polymerization of ethyl cyanoacrylate.

| Property | Research Finding | Potential Application |

| Mechanical Properties | Strain at break of 0.36% for poly(ethyl cyanoacrylate) films. | Protective coatings for rigid substrates. |

| Optical Properties | Zero transmittance of UVC and UVB radiation; ~15% transmittance of UVA radiation. | UV-blocking coatings for sensitive materials. |

| Barrier Properties | Superior water vapor and oxygen barrier compared to low-density polyethylene (LDPE). | Advanced packaging films, protective coatings. |

It is important to note that the properties of the final coating or thin film are highly dependent on the polymerization conditions, such as temperature and the presence of any additives. For example, the post-curing temperature of poly(ethyl 2-cyanoacrylate) has been shown to influence the molecular weight and morphology of the resulting polymer, which in turn affects its mechanical and adhesive properties.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of ethyl cis-(β-cyano)acrylate and tracking its transformation during polymerization. numberanalytics.comresearchgate.net It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H and ¹³C NMR Applications in Reaction Monitoring

Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in monitoring the polymerization of ethyl cis-(β-cyano)acrylate. By acquiring spectra at different time intervals, researchers can observe the disappearance of monomer signals and the concurrent appearance of polymer signals, allowing for the calculation of monomer conversion and the study of polymerization kinetics. researchgate.net

In the ¹H NMR spectrum of the monomer, characteristic signals for the vinyl protons are observed at approximately 6.67 and 7.09 ppm. sci-hub.se The ethyl group protons typically appear as a quartet around 4.32 ppm and a triplet around 1.32 ppm. sci-hub.se During polymerization, the intensity of the vinyl proton signals diminishes, providing a direct measure of monomer consumption. researchgate.netsci-hub.se

Similarly, ¹³C NMR spectroscopy offers a detailed view of the carbon backbone. The carbon atoms of the double bond and the carbonyl group in the monomer have distinct chemical shifts. libretexts.org Upon polymerization, these signals are replaced by those corresponding to the saturated polymer backbone. The general regions for these shifts are sp² carbons (110-220 ppm) and sp³ carbons (0-90 ppm). libretexts.org The carbonyl carbon is typically found in the 160-220 ppm range. libretexts.org

Table 1: Representative ¹H NMR Chemical Shifts for Ethyl cis-(β-cyano)acrylate Monomer

| Functional Group | Proton Type | Approximate Chemical Shift (ppm) |

| Vinyl | =CH-CN | 7.09 |

| Vinyl | =CH-COOR | 6.67 |

| Ethyl Ester | -OCH₂- | 4.32 |

| Ethyl Ester | -CH₃ | 1.32 |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. sci-hub.se

Advanced NMR Techniques for Polymer Structure Characterization

Beyond simple one-dimensional spectra, advanced NMR techniques are vital for characterizing the microstructure of poly(ethyl cyanoacrylate). numberanalytics.com Techniques such as two-dimensional (2D) NMR (e.g., COSY, HSQC) can help in assigning the complex, overlapping signals in the polymer spectrum.

Diffusion-Ordered Spectroscopy (DOSY) is a particularly useful advanced NMR technique. sci-hub.se It separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size. sci-hub.se This allows for the differentiation of monomer, oligomers, and high molecular weight polymers within a sample, providing insights into the molecular weight distribution. sci-hub.se Studies have utilized DOSY to confirm the presence of different polymeric structures with varying molecular weights in cured poly(ethyl cyanoacrylate). sci-hub.se

Furthermore, detailed analysis of the main chain methylene (B1212753) proton signals in high-resolution ¹H NMR spectra can provide information about the tacticity of the polymer chain (the stereochemical arrangement of the chiral centers). afinitica.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for identifying compounds, determining their molecular weight, and elucidating their structure.

Application as Fragmentation Reagents in Advanced MS for Analyte Characterization

While not a direct application of analyzing ethyl cis-(β-cyano)acrylate itself, the reactivity of cyanoacrylates can be harnessed in specialized mass spectrometry techniques. Their ability to react with certain functional groups can be exploited for the chemical derivatization of analytes, potentially enhancing their ionization efficiency or inducing specific fragmentation patterns that aid in structural characterization.

Identification of Reaction Intermediates and Products via MS

Mass spectrometry is invaluable for identifying the various species present during and after the polymerization of ethyl cis-(β-cyano)acrylate. It can be used to detect not only the monomer and polymer but also reaction intermediates, byproducts, and degradation products.

In a study investigating the covalent binding of ethyl 2-cyanoacrylate (ECA) to human hemoglobin, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was employed. nih.gov This powerful combination allowed for the separation of adducted peptides from the complex mixture of digested protein, followed by their identification and characterization through mass analysis. The results showed that ECA covalently binds to specific cysteine residues in the α and β chains of hemoglobin. nih.gov

Chromatographic Separations and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

For the analysis of ethyl cis-(β-cyano)acrylate and related compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.

HPLC methods have been developed for the analysis of derivatives of ethyl 2-cyanoacrylate. sielc.com For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water can be used for separation. sielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Gas chromatography has been shown to be a fast and accurate method for determining the purity of alkyl cyanoacrylate monomers and identifying impurities. dtic.mil By comparing the retention times of peaks in a sample to those of known standards, impurities such as the corresponding alcohol and other starting materials can be identified and quantified. dtic.mil A linear relationship has been observed between the retention volumes and the number of carbon atoms in the alkyl chain of the cyanoacrylate series. dtic.mil

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of ethyl cis-(beta-cyano)acrylate and for monitoring the progress of its polymerization. This technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

For purity analysis, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the compound and potentially smaller peaks representing impurities. By comparing the area of the main peak to the total area of all peaks, the purity of the sample can be accurately quantified.

In reaction monitoring, HPLC can be used to track the consumption of the this compound monomer and the formation of the poly(this compound) polymer over time. This is achieved by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. The decrease in the monomer peak area and the corresponding increase in the polymer peak area provide valuable kinetic data about the polymerization process. A study on various acrylate (B77674) compounds, including those structurally similar to this compound, demonstrated the utility of HPLC in separating and quantifying these compounds in various samples. e3s-conferences.org The method involved using a mixed solution of water and acetonitrile as the mobile phase for gradient elution and a ZORBAX SB-AQ column for separation, with detection by a diode array detector (DAD). e3s-conferences.org This approach achieved good linear relationships and low detection limits, making it suitable for quality control and reaction monitoring. e3s-conferences.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for identifying and quantifying volatile compounds associated with this compound. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In the context of this compound, GC-MS is particularly useful for analyzing volatile byproducts that may form during its synthesis or polymerization. The gas chromatograph separates the volatile components of a sample, and the mass spectrometer then fragments each component and measures the mass-to-charge ratio of the resulting ions. This provides a unique "fingerprint" for each compound, allowing for its definitive identification. For instance, GC-MS can be used to detect residual solvents or low molecular weight fragments that might be present in a sample of this compound. It has been used for the determination of ethyl 2-cyanoacrylate in workplace environments, where airborne samples were collected and analyzed. nih.gov The limit of quantification for ethyl cyanoacrylate using this method has been reported to be 1 mg/L. analytice.com

Furthermore, during the thermal degradation of poly(this compound), GC-MS can be employed to identify the volatile products that are released. This information is crucial for understanding the degradation mechanism of the polymer. When heated, poly(ethyl 2-cyanoacrylate) can depolymerize, yielding the original monomer, which can be detected by GC-MS. nih.gov

A multi-analyte GC-MS method has been developed for the determination of various substances from plastic food contact materials, which showcases the versatility of this technique for a broad range of compounds. d-nb.info This method involves a liquid-liquid extraction step to transfer analytes from aqueous simulants to an organic solvent compatible with the GC-MS system. d-nb.info

Thermal Analysis Techniques for Polymer Studies

Thermal analysis techniques are indispensable for investigating the behavior of poly(this compound) as a function of temperature. These methods provide critical information about the polymer's thermal stability, polymerization process, and phase transitions.

Differential Scanning Calorimetry (DSC) for Polymerization and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net It is a versatile tool for studying the thermal properties of polymers, including poly(this compound).

DSC can be used to monitor the polymerization of this compound. researchgate.net The polymerization process is typically exothermic, and the heat released during the reaction can be detected and quantified by DSC. researchgate.net This allows for the determination of key kinetic parameters of the polymerization reaction.

Furthermore, DSC is instrumental in identifying and characterizing phase transitions in poly(this compound). The glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, can be readily determined from a DSC thermogram. sci-hub.semdpi.com For poly(ethyl 2-cyanoacrylate), the glass transition temperature is reported to be in the range of 140–150 °C. mdpi.com DSC can also detect melting and crystallization events if the polymer is semi-crystalline. Studies have shown that post-curing treatments at different temperatures can influence the glass transition temperature and the enthalpy of post-polymerization of poly(ethyl 2-cyanoacrylate). sci-hub.se

The following table summarizes the key thermal events that can be analyzed by DSC:

| Thermal Event | Description |

| Glass Transition (Tg) | The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. researchgate.net |

| Crystallization (Tc) | The process where a polymer organizes from a disordered amorphous state into a highly ordered crystalline state, releasing heat (exothermic). |

| Melting (Tm) | The temperature at which a crystalline polymer transitions from an ordered solid state to a disordered liquid state, absorbing heat (endothermic). youtube.com |

| Polymerization | The chemical reaction in which monomers combine to form a polymer, often accompanied by the release of heat (exothermic). researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial method for evaluating the thermal stability and degradation profile of poly(this compound).

A TGA experiment involves heating a small amount of the polymer sample at a constant rate and continuously monitoring its weight. The resulting TGA curve plots the percentage of weight loss against temperature. The temperature at which significant weight loss begins is an indicator of the polymer's thermal stability. researchgate.net For poly(ethyl 2-cyanoacrylate), degradation is often observed to start around 160 °C, with complete degradation occurring between 200 and 250 °C. researchgate.net

The TGA curve can also provide insights into the degradation mechanism. For instance, a single-step degradation process might suggest a simple depolymerization reaction, where the polymer reverts to its monomer. researchgate.net A multi-step degradation process, on the other hand, could indicate more complex decomposition pathways. Studies have shown that the thermal degradation of poly(ethyl cyanoacrylate) is predominantly due to an unzipping depolymerization process initiated from the polymer chain terminus. researchgate.net

The following table presents typical data obtained from a TGA analysis of poly(ethyl 2-cyanoacrylate), showing the temperatures at which specific percentages of weight loss occur: sci-hub.se

| Post-Cure Condition | T5% (°C) | T50% (°C) |

| 25°C for 24 hours | 185 | 215 |

| 90°C for 2 hours | 180 | 210 |

| 90°C for 6 hours | 175 | 205 |

Vibrational Spectroscopy for Chemical Bonding and Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique used to identify functional groups and analyze the chemical bonding within a molecule. It is extensively used to characterize this compound and to monitor its polymerization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. Different functional groups absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint for each compound.

In the analysis of this compound, the FTIR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. researchgate.net For example, the presence of the nitrile group (C≡N) and the ester carbonyl group (C=O) will give rise to strong absorption peaks. researchgate.net The C=C double bond of the acrylate group also has a characteristic absorption. researchgate.netmdpi.com

FTIR is particularly valuable for monitoring the polymerization of this compound. jascoinc.com As the polymerization proceeds, the C=C double bond is consumed, leading to a decrease in the intensity of its corresponding absorption peak in the FTIR spectrum. researchgate.netmdpi.com By tracking this change over time, the kinetics of the polymerization reaction can be studied. jascoinc.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, usually from a laser source. The scattered light provides information about the vibrational modes of the molecules in the sample.

Similar to FTIR, Raman spectroscopy can be used to identify the functional groups in this compound. tudublin.ie The Raman spectrum of the monomer will exhibit characteristic peaks for the C=C, C=O, and C≡N functional groups. tudublin.ie During polymerization, the intensity of the C=C peak decreases, which can be monitored to study the reaction kinetics. tudublin.ienih.gov

Confocal Raman microscopy, a specialized Raman technique, allows for the spatial and temporal measurement of monomer conversion during the curing of ethyl cyanoacrylate adhesives. nih.gov This technique can be used to monitor the extent of polymerization at the adhesive-substrate interface independently of the bulk adhesive. nih.gov

The following table summarizes the characteristic vibrational frequencies for key functional groups in ethyl cyanoacrylate as observed by FTIR and Raman spectroscopy:

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=C Stretch | ~1616 researchgate.net | ~1621 tudublin.ie |

| C=O Stretch | ~1736 researchgate.net | ~1735 tudublin.ie |

| C≡N Stretch | - | ~2340 tudublin.ie |

| =C-H Stretch | ~3131 researchgate.net | - |

Computational and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic structure and reactivity of cyanoacrylate monomers. Methods such as Density Functional Theory (DFT) are frequently employed to analyze these systems.

Studies have revealed that the reactivity of cyanoacrylate monomers is largely governed by the electrophilic nature of the carbon-carbon double bond, which is influenced by the electron-withdrawing cyano (-CN) and ester (-COOEt) groups. The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are key determinants of this reactivity. The LUMO is typically centered on the double bond, making it susceptible to nucleophilic attack, which initiates the polymerization process.

Table 1: Calculated Electronic Properties of a Cyanoacrylate Monomer

| Property | Value | Method |

| HOMO Energy | -7.5 eV | DFT/B3LYP |

| LUMO Energy | -1.8 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Note: The data presented are representative values for a generic cyanoacrylate monomer and serve as an illustrative example.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic aspects of the polymerization of cyanoacrylates. These simulations can model the chain growth process on an atomistic level, providing insights into the kinetics and structural evolution of the polymer.

MD simulations can track the trajectories of individual atoms and molecules over time, allowing for the visualization of the polymerization initiation, propagation, and termination steps. These simulations have helped in understanding how factors like temperature, solvent, and the presence of initiators or inhibitors affect the rate and mechanism of polymerization. Furthermore, MD can be used to predict the physical properties of the resulting polymer, such as its glass transition temperature and mechanical strength.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling has been crucial in mapping out the detailed reaction mechanisms of cyanoacrylate polymerization. Both anionic and zwitterionic pathways are considered the primary mechanisms for polymerization initiated by nucleophiles. Theoretical calculations can determine the activation energies and transition state structures for each step in these pathways.

For the anionic mechanism, a nucleophile attacks the electrophilic carbon of the double bond, forming a carbanion which then propagates by attacking another monomer. In the zwitterionic mechanism, a neutral nucleophile (like a phosphine (B1218219) or an amine) initiates the polymerization, leading to a zwitterionic intermediate that carries both a positive and a negative charge. Computational studies can compare the energetic favorability of these competing pathways under different conditions.

Prediction of Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties of ethyl cis-(beta-cyano)acrylate, which is invaluable for its characterization. For instance, computational methods can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The calculated vibrational frequencies from IR spectra can be correlated with specific molecular motions, aiding in the identification of functional groups. Similarly, predicted NMR chemical shifts are essential for structural elucidation. These theoretical spectra serve as a benchmark for experimental data, helping to confirm the synthesis of the desired compound and to analyze its purity.

Table 2: Predicted Spectroscopic Data for a Cyanoacrylate Monomer

| Spectroscopy | Parameter | Predicted Value |

| IR | C=C Stretch | 1625 cm⁻¹ |

| IR | C≡N Stretch | 2230 cm⁻¹ |

| ¹H NMR | Vinylic Proton | 6.5-7.0 ppm |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm |

Note: These are representative predicted values and can vary based on the computational method and level of theory.

In Silico Design of Novel Cyanoacrylate Systems and Analogs